molecular formula C11H15NO3 B13192011 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

Cat. No.: B13192011
M. Wt: 209.24 g/mol
InChI Key: FFDPOXWKRDLPSH-UHFFFAOYSA-N
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Description

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a hydroxyethyl group and a furan ring with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the reaction of a suitable pyrrolidine derivative with a furan-2-carbaldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can undergo substitution reactions with halides or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carboxylic acid.

    Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Similar structure with an additional hydroxymethyl group.

    5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carboxylic acid: Oxidized form of the original compound.

    5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-methanol: Reduced form of the original compound.

Uniqueness

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3

InChI Key

FFDPOXWKRDLPSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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